imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride
Description
Significance of Imidazo[1,2-a]pyrimidine (B1208166) Scaffold in Medicinal Chemistry and Chemical Biology
The imidazo[1,2-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its versatile pharmacological utility. nih.gov As synthetic bioisosteres of purine (B94841) bases, these compounds can interact with numerous biological systems. nih.gov This versatility has led to the discovery of imidazo[1,2-a]pyrimidine derivatives with a broad spectrum of biological activities. nih.gov Their adaptable structure is amenable to extensive chemical modifications, which is crucial for optimizing therapeutic effects. nih.gov
Nitrogen-containing fused heterocycles are of immense importance in drug discovery, and imidazo[1,2-a]pyrimidines are a prominent class within this group. nih.govnih.gov Research has demonstrated their potential in various therapeutic areas, as detailed in the table below.
| Pharmacological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | nih.govdergipark.org.tr |
| Antiviral | Infectious Diseases | nih.govnih.gov |
| Antifungal | Infectious Diseases | nih.govnih.govnih.gov |
| Anti-inflammatory | Immunology | nih.govnih.govdergipark.org.tr |
| Antimicrobial | Infectious Diseases | nih.govdergipark.org.tr |
| Anxiolytic/Anticonvulsant | Neurology | nih.govdergipark.org.tracs.org |
The significance of this scaffold is further underscored by its presence in compounds targeting specific molecular entities like protein kinases, which are critical components of cellular signaling pathways implicated in numerous diseases. nih.gov For instance, derivatives have been screened for activity against B-Raf kinase, a proto-oncogene. nih.gov The related imidazo[1,2-a]pyridine (B132010) scaffold is found in marketed drugs such as the insomnia treatment zolpidem and the anxiolytic alpidem, validating the therapeutic potential of this structural class. nih.govresearchgate.net
Role of Sulfonyl Fluoride (B91410) Moiety as a Reactive Functional Group in Covalent Chemistry
The sulfonyl fluoride (SO₂F) group has emerged as a privileged "warhead" in chemical biology and drug discovery for the construction of covalent inhibitors. rsc.org This functional group possesses a unique balance of stability and reactivity; it is generally stable in aqueous biological environments but can be activated within the specific microenvironment of a protein's binding site to react with nucleophilic amino acid residues. sigmaaldrich.comnih.govnih.gov
A key advantage of the sulfonyl fluoride moiety is its ability to react with a broader range of amino acid residues compared to traditional cysteine-targeting electrophiles. acs.orgnih.gov This expands the scope of proteins that can be targeted covalently. nih.gov The development of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" reaction highlights the reliability and versatility of this functional group in creating stable covalent linkages. sigmaaldrich.comnih.govacs.org
| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Reference |
|---|---|---|
| Serine (Ser) | Can form stable covalent adducts. | rsc.orgenamine.net |
| Tyrosine (Tyr) | Frequently targeted; forms stable adducts. | acs.orgacs.orgenamine.net |
| Lysine (B10760008) (Lys) | Forms stable adducts with the ε-amino group. | acs.orgacs.orgenamine.net |
| Threonine (Thr) | Can be modified by sulfonyl fluorides. | rsc.orgenamine.net |
| Histidine (His) | Demonstrates reactivity to form stable adducts. | acs.orgacs.orgenamine.net |
| Cysteine (Cys) | Reacts, but the resulting adduct can be unstable. | acs.orgacs.org |
This reactivity profile makes sulfonyl fluorides powerful tools for developing chemical probes to study protein function and for designing targeted covalent inhibitors that can offer enhanced selectivity and prolonged therapeutic effects. sigmaaldrich.comacs.org
Overview of the Chemical Class: Imidazo[1,2-a]pyrimidine Sulfonyl Fluorides and Related Analogs
The chemical class of imidazo[1,2-a]pyrimidine sulfonyl fluorides represents a strategic fusion of a biologically active scaffold with a covalent warhead. The combination is designed to create highly specific and potent inhibitors that first use the imidazo[1,2-a]pyrimidine core to bind non-covalently to a target protein, and then position the sulfonyl fluoride group to form a permanent covalent bond with a nearby nucleophilic amino acid. This approach is central to the development of targeted covalent inhibitors (TCIs). rsc.org
The synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride can be accomplished through modern synthetic methodologies. One approach involves a one-pot, palladium-catalyzed process starting from a corresponding bromide, which is subjected to sulfonylation followed by treatment with an electrophilic fluorine source. evitachem.com Another route is the direct fluorination of a sulfonyl chloride precursor. evitachem.com
While research on this compound itself is specific, the underlying principle is well-established with related heterocyclic scaffolds. For example, novel covalent inhibitors based on the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) cores have been successfully developed to target kinases and other proteins involved in cancer. rsc.orgnih.gov These examples validate the strategy of using imidazo-fused heterocycles as scaffolds for covalent anticancer agents, providing a strong rationale for the investigation and development of imidazo[1,2-a]pyrimidine sulfonyl fluorides as potential therapeutic agents and research tools. rsc.org
Properties
CAS No. |
2703779-41-1 |
|---|---|
Molecular Formula |
C6H4FN3O2S |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H |
InChI Key |
WPHFCNFHKHTWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Imidazo[1,2-a]pyrimidine-3-sulfonyl Fluoride (B91410)
A logical retrosynthetic analysis of the target molecule, imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride, suggests a convergent synthetic strategy. The primary disconnection severs the C-S bond at the 3-position, leading to two key fragments: the pre-functionalized imidazo[1,2-a]pyrimidine (B1208166) core and a suitable source of the sulfonyl fluoride group.
This retrosynthetic approach allows for the independent synthesis of the heterocyclic nucleus, which can be achieved through various established methods. The subsequent introduction of the sulfonyl fluoride or a precursor group at the electron-rich 3-position represents the final key transformation. Alternative disconnections could involve the formation of the pyrimidine (B1678525) ring as the final step, but the former strategy generally offers greater flexibility and control over the substitution pattern.
A plausible retrosynthetic pathway can be envisioned as follows:
graph TD A[this compound] -->|C-S Disconnection| B(Imidazo[1,2-a]pyrimidine); A --> |C-S Disconnection| C(SO2F Source); B -->|Cyclization| D(2-Aminopyrimidine); B -->|Cyclization| E(α-Haloketone);
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The construction of the fused imidazo[1,2-a]pyrimidine ring system is a well-established area of heterocyclic chemistry, with numerous methodologies available to synthesize variously substituted derivatives.
Conventional Multicomponent Reactions and Annulation Strategies
The most classical and widely employed method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Tschichibabin reaction. This involves the condensation of a 2-aminopyrimidine with an α-haloketone. This bimolecular condensation reaction proceeds via initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Reflux in Ethanol | 2-Phenylimidazo[1,2-a]pyrimidine nih.gov |
| Substituted 2-Aminopyrimidines | Various α-Bromoketones | Varies (e.g., heat, base) | Substituted Imidazo[1,2-a]pyrimidines |
One-pot multicomponent reactions, such as the Biginelli reaction, have also been adapted for the synthesis of related dihydropyrimidine structures, which can serve as precursors to the fully aromatized imidazo[1,2-a]pyrimidine system. researchgate.net
Microwave-Assisted Synthesis and Green Chemistry Approaches
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of imidazo[1,2-a]pyrimidines has benefited significantly from this technology. Microwave irradiation can dramatically reduce reaction times for the classical condensation of 2-aminopyrimidines and α-haloketones, often leading to cleaner reactions and higher yields.
Furthermore, a focus on green chemistry has led to the development of more environmentally benign synthetic protocols. These include the use of solid supports, such as alumina, as catalysts in solvent-free conditions, which simplifies work-up procedures and reduces waste. mdpi.com Gold nanoparticles have also been reported as effective catalysts for the synthesis of imidazo[1,2-a]pyrimidines under green conditions.
| Method | Catalyst | Solvent | Conditions | Advantages |
| Microwave-assisted | Alumina (Al2O3) | Solvent-free | Microwave irradiation | Rapid, high yields, environmentally friendly mdpi.com |
| Gold Nanoparticle Catalysis | AuNPs | Green solvents | Heating | Mild conditions, high yields, catalyst recyclability |
Palladium-Catalyzed C-H Functionalization Routes
Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. While less common for the initial construction of the imidazo[1,2-a]pyrimidine core itself, palladium-catalyzed cross-coupling reactions are instrumental in the further derivatization of the pre-formed scaffold. However, some innovative cyclization strategies leveraging palladium catalysis have been reported for related fused imidazole (B134444) systems.
Other Cyclization Methods from Precursor Materials
A variety of other cyclization strategies have been developed to access the imidazo[1,2-a]pyrimidine skeleton. These methods often involve the use of different starting materials and reaction conditions, providing access to a diverse range of substituted derivatives. For instance, annulation reactions between β-ethoxy acrylamides and phosphorylated aminoimidazoles have been developed for the regio-selective synthesis of imidazo[1,2-a]pyrimidin-amines.
Introduction of the Sulfonyl Fluoride Moiety at the 3-Position
The introduction of the sulfonyl fluoride group at the 3-position of the imidazo[1,2-a]pyrimidine ring is a critical step in the synthesis of the target molecule. The 3-position of the imidazo[1,2-a]pyrimidine nucleus is known to be susceptible to electrophilic substitution, providing a direct avenue for the installation of the desired functionality.
A common strategy involves a two-step procedure: initial introduction of a sulfonyl group precursor, followed by its conversion to the sulfonyl fluoride.
Step 1: Introduction of a Precursor Group
One plausible approach is the direct sulfonylation of the imidazo[1,2-a]pyrimidine core. This can be achieved using a suitable sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to install a sulfonic acid or sulfonyl chloride group at the 3-position.
Alternatively, a 3-aminoimidazo[1,2-a]pyrimidine can be synthesized, which can then be converted to a diazonium salt. Subsequent reaction with sulfur dioxide in the presence of a copper catalyst (a modified Sandmeyer reaction) can yield the corresponding sulfonyl chloride. The 3-amino precursor can be obtained through nitrosation of the imidazo[1,2-a]pyrimidine at the 3-position followed by reduction. nih.gov
Another potential route involves the synthesis of a 3-thioimidazo[1,2-a]pyrimidine. This thiol derivative can then be oxidatively converted to the sulfonyl fluoride.
Step 2: Conversion to the Sulfonyl Fluoride
Once a sulfonyl chloride or sulfonic acid is in place at the 3-position, it can be converted to the desired sulfonyl fluoride.
From Sulfonyl Chlorides: The most common method for this transformation is a halogen exchange reaction using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2).
From Thiols: A more direct, one-pot conversion of thiols to sulfonyl fluorides can be achieved through electrochemical oxidative coupling with a fluoride source. acs.orgnih.gov This method avoids the isolation of the intermediate sulfonyl chloride. Another approach involves the use of an oxidant like H2O2 in the presence of a chloride source, followed by treatment with a fluoride salt. thieme-connect.com
| Precursor at 3-Position | Reagents for Conversion to Sulfonyl Fluoride | Key Features |
| Sulfonyl Chloride | KF, KHF2 | Halogen exchange reaction |
| Thiol | Electrochemical oxidation with KF | Direct, one-pot conversion acs.orgnih.gov |
| Thiol | H2O2, SOCl2 then KHF2 | One-pot oxidative chlorination and fluorination thieme-connect.com |
Strategies for Direct Sulfonyl Fluoridation of the Imidazo[1,2-a]pyrimidine System
Direct C-H sulfonyl fluoridation represents a highly efficient and atom-economical approach to installing the -SO₂F group onto the imidazo[1,2-a]pyrimidine core. While methods specifically tailored to this exact heterocycle are still emerging, strategies developed for other heteroaromatic systems are directly applicable. The C3 position of the imidazo[1,2-a]pyrimidine nucleus is known to be susceptible to electrophilic and radical attack, making it a prime target for direct functionalization.
One promising strategy involves the use of fluorosulfonylating platforms that generate an electrophilic "FSO₂⁺" synthon or a fluorosulfonyl radical (FSO₂•). Reagents derived from sulfuryl fluoride (SO₂F₂), an abundant industrial chemical, are particularly attractive. For instance, the reaction of the parent imidazo[1,2-a]pyrimidine with a potent electrophilic fluorosulfonylating agent could potentially yield the desired product. However, such methods can be limited by the harsh conditions required, which may not be compatible with sensitive functional groups on the heterocyclic core. Radical-based C-H functionalization, discussed in more detail in section 2.3.3, offers a milder and often more selective alternative.
Conversion from Related Sulfonyl Halides (e.g., Imidazo[1,2-a]pyridine-3-sulfonyl Chlorides)
A well-established and reliable method for synthesizing sulfonyl fluorides is through the halogen exchange of more readily accessible sulfonyl chlorides. This two-step approach involves the initial synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride, followed by its conversion to the corresponding fluoride.
The sulfonyl chloride precursor can be prepared by reacting the imidazo[1,2-a]pyrimidine scaffold with chlorosulfonic acid. Subsequent halide exchange is typically achieved using a fluoride salt. Common reagents and conditions for this transformation include:
Potassium Fluoride (KF) : Often used in conjunction with a phase-transfer catalyst, such as 18-crown-6 ether, in an aprotic solvent like acetonitrile. The crown ether complexes the potassium ion, increasing the nucleophilicity of the fluoride anion.
Potassium Hydrogen Fluoride (KHF₂) : This reagent serves as a convenient and effective source of fluoride for the Cl-F exchange.
This indirect methodology provides a robust and versatile route, benefiting from the well-documented chemistry of sulfonyl chlorides. It is particularly useful for synthesizing a range of sulfonyl fluoride derivatives by first accessing a common sulfonyl chloride intermediate.
Radical Fluorosulfonamidation Techniques in Heterocyclic Systems
Radical fluorosulfonylation and fluorosulfonamidation have recently emerged as powerful methods for the C-H functionalization of (hetero)arenes under mild conditions. nih.gov These techniques often employ photoredox catalysis to generate highly reactive fluorosulfonyl or fluorosulfamoyl radicals, which then add to the electron-rich heterocyclic system. nih.gov
Several classes of bench-stable, redox-active radical precursors have been developed for this purpose:
1-Fluorosulfonyl-2-aryl benzoimidazolium (FABI) salts : These precursors can be activated under visible light irradiation with a suitable photocatalyst. nih.gov The excited photocatalyst reduces the FABI salt, which then fragments to release the desired FSO₂ radical.
Imidazolium Sulfonyl Fluoride (IMSF) salts : These crystalline salts also serve as effective FSO₂ radical precursors under photocatalytic conditions, enabling the fluorosulfonylation of various unsaturated systems. rsc.org
1-Fluorosulfamoyl-pyridinium (FSAP) salts : These reagents are effective precursors to fluorosulfamoyl radicals, enabling direct radical C-H fluorosulfonamidation of a variety of heteroarenes using visible light. nih.gov
The general mechanism involves the single-electron reduction of the precursor, leading to the homolytic cleavage of a nitrogen-sulfur bond to release the FSO₂ radical. This radical then adds to the C3 position of the imidazo[1,2-a]pyrimidine ring, and a subsequent oxidation and deprotonation step furnishes the final product. These methods are valued for their mild conditions and high functional group tolerance. nih.govnih.gov
Post-Synthetic Derivatization and Functionalization of this compound
Once synthesized, this compound serves as a versatile platform for further chemical modification. Derivatization can be achieved by targeting either the heterocyclic ring system or the sulfonyl fluoride group itself, allowing for the generation of diverse molecular libraries.
Modification at the Imidazo[1,2-a]pyrimidine Ring System
The imidazo[1,2-a]pyrimidine scaffold offers several positions for post-synthetic modification, enabling the tuning of the molecule's physicochemical properties. The reactivity of the related imidazo[1,2-a]pyridine (B132010) system provides a strong precedent for these transformations. nih.gov
C-H Functionalization : The C5, C6, and C7 positions on the pyrimidine ring are targets for functionalization. Palladium-catalyzed C-H arylation, for example, can introduce aryl substituents. mdpi.com
Functionalization at C2 : While the C3 position is occupied by the sulfonyl fluoride group, the C2 position can be substituted by starting from appropriately functionalized precursors, such as using substituted α-bromoketones in the initial ring-forming reaction. mdpi.comeurekaselect.com
Introduction of Amino Groups : A common strategy for introducing functionality involves the nitrosation of the C3 position (prior to sulfonyl fluoride installation) followed by reduction to form a 3-amino group. nih.gov This amino group can then be diazotized or used in coupling reactions. If the sulfonyl fluoride is already in place, other positions on the ring could potentially be nitrated and subsequently reduced.
These modifications allow for the systematic exploration of the structure-activity relationship of compounds derived from this scaffold.
Functionalization via the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety is renowned for its unique combination of stability and latent reactivity. While remarkably stable to hydrolysis and reduction, it can be controllably activated to react with nucleophiles. nih.gov This property is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a powerful click chemistry reaction. jst.go.jpacs.org
The S(VI)-F bond can be activated to react with a variety of nucleophiles, making the sulfonyl fluoride group an excellent "clickable" handle for bioconjugation and modular synthesis. mdpi.comnih.gov
Reaction with Amines : In the presence of a suitable base or catalyst, the sulfonyl fluoride readily reacts with primary and secondary amines to form stable sulfonamides. mdpi.com
Reaction with Phenols : The reaction with phenols (or silyl-protected phenols) yields stable sulfonate esters. This transformation is a key component of the SuFEx toolkit.
Reaction with Other Nucleophiles : The sulfonyl fluoride can also react with other nucleophiles, including thiols (forming thiosulfonates) and specific amino acid side chains like lysine (B10760008), tyrosine, and histidine, making it a valuable warhead for designing covalent chemical probes and inhibitors.
The ability to selectively form robust covalent linkages with various nucleophiles under specific conditions makes this compound a valuable building block for applications in medicinal chemistry and chemical biology. jst.go.jp
Stereoselective Synthesis of this compound Analogs
The creation of chiral analogs of this compound requires stereoselective synthetic methods. Such methods can introduce stereocenters either during the construction of the heterocyclic core or through post-synthetic modification. Asymmetric synthesis of the closely related imidazo[1,2-a]pyridine scaffold provides a strong foundation for developing these strategies. nih.govnih.gov
A powerful approach for the asymmetric synthesis of these fused heterocyclic systems is the Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component reaction involving a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.gov By employing a chiral catalyst, this reaction can be rendered enantioselective.
Recent research has demonstrated the use of a chiral phosphoric acid catalyst to achieve a highly efficient and modular atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via the GBB reaction. nih.govnih.gov This methodology proceeds with high yields and excellent enantioselectivities. The proposed mechanism involves the chiral catalyst organizing the substrates through hydrogen bonding, thereby controlling the stereochemical outcome of the cyclization.
This asymmetric multicomponent reaction (AMCR) strategy could be directly adapted for the synthesis of chiral imidazo[1,2-a]pyrimidine scaffolds. nih.gov By choosing a prochiral 2-aminopyrimidine or aldehyde, a stereocenter can be installed. Alternatively, using substrates that lead to restricted bond rotation, axially chiral products can be obtained. Once the chiral imidazo[1,2-a]pyrimidine core is synthesized, it can be subjected to the sulfonyl fluoridation methods described in Section 2.3 to yield the final chiral target analogs.
Chemical Reactivity and Reaction Mechanisms of Imidazo 1,2 a Pyrimidine 3 Sulfonyl Fluoride
Nucleophilic Reactivity of the Sulfonyl Fluoride (B91410) Group with Biological Residues (e.g., Amino Acid Side Chains)
Aryl sulfonyl fluorides are recognized as a class of "privileged" electrophilic warheads in chemical biology. rsc.org They exhibit a finely tuned reactivity that allows for covalent modification of specific amino acid residues in proteins, while maintaining sufficient stability in aqueous environments. rsc.org The reactivity of the sulfonyl fluoride moiety in imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is anticipated to follow these established principles, targeting nucleophilic amino acid side chains.
The sulfur atom of the sulfonyl fluoride group is highly electrophilic and susceptible to attack by nucleophiles. This reactivity can be modulated by the microenvironment within a protein's binding site, where hydrogen bonding to the fluorine atom can activate the sulfur-fluorine bond, and neighboring residues can enhance the nucleophilicity of the target amino acid side chain. nih.gov While direct studies on this compound are limited, the general reactivity of aryl sulfonyl fluorides suggests that it can form stable covalent bonds with a range of nucleophilic residues.
Aryl sulfonyl fluorides have been shown to react with several amino acid residues beyond the commonly targeted cysteine, including serine, threonine, lysine (B10760008), tyrosine, and histidine. nih.govenamine.net This broad reactivity profile makes them valuable tools for developing selective covalent inhibitors and chemical probes. rsc.orgenamine.net The specific residue targeted often depends on the context of the protein's active site, which can favor the reactivity of one nucleophile over another. nih.gov For instance, the presence of nearby basic amino acid residues can lower the pKa of a serine hydroxyl group, increasing its nucleophilicity and promoting its reaction with a sulfonyl fluoride. nih.gov
Table 1: Potential Reactivity of this compound with Nucleophilic Amino Acid Residues
| Amino Acid Residue | Nucleophilic Side Chain | Potential for Reaction |
| Serine | Primary alcohol (-CH₂OH) | Yes |
| Threonine | Secondary alcohol (-CH(OH)CH₃) | Yes |
| Cysteine | Thiol (-CH₂SH) | Yes |
| Lysine | Primary amine (- (CH₂)₄NH₂) | Yes |
| Tyrosine | Phenol (-C₆H₄OH) | Yes |
| Histidine | Imidazole (B134444) ring | Yes |
Hydrolytic Stability and Reactivity Profiling in Various Media
A key feature of sulfonyl fluorides that makes them particularly useful in biological applications is their relative stability towards hydrolysis compared to other sulfonyl halides like sulfonyl chlorides. rsc.orgmdpi.com This stability is crucial for probes and inhibitors that need to function in aqueous physiological environments. researchgate.net The strong sulfur-fluorine bond contributes to this enhanced stability. mdpi.com
The hydrolytic stability of sulfonyl fluorides can be influenced by pH, with increased rates of hydrolysis at higher pH values. mdpi.com The stability can also be affected by the presence of nucleophilic species in the medium.
Table 2: General Hydrolytic Stability Profile of Aryl Sulfonyl Fluorides
| Medium | pH Range | General Stability | Factors Influencing Reactivity |
| Neutral Aqueous Buffer | ~7.0 - 7.5 | Generally stable | Temperature, presence of nucleophiles |
| Acidic Aqueous Buffer | < 7.0 | Generally stable | Temperature |
| Basic Aqueous Buffer | > 7.5 | Less stable, hydrolysis rate increases | Hydroxide ion concentration, temperature |
| Protic Organic Solvents | N/A | Generally stable | Presence of nucleophiles |
| Aprotic Organic Solvents | N/A | Highly stable | - |
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyrimidine (B1208166) Core
The imidazo[1,2-a]pyrimidine scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is a critical aspect of its chemistry. Theoretical and experimental studies on the parent imidazo[1,2-a]pyridine (B132010) and related systems have established that the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. informahealthcare.comresearchgate.net This is due to the resonance stabilization of the resulting intermediate. informahealthcare.com
However, in the case of this compound, the C3 position is already functionalized. The presence of the strongly electron-withdrawing sulfonyl fluoride group at this position is expected to significantly deactivate the imidazole ring towards further electrophilic substitution. Therefore, electrophilic attack on the imidazole portion of the molecule is unlikely.
Electrophilic substitution would instead be directed towards the pyrimidine (B1678525) ring. The precise location of substitution on the pyrimidine ring would be influenced by the directing effects of the nitrogen atoms and any other substituents present on the ring.
Transition Metal-Catalyzed Reactions Involving the Sulfonyl Fluoride or Imidazo[1,2-a]pyrimidine Unit
Both the sulfonyl fluoride group and the imidazo[1,2-a]pyrimidine nucleus can participate in transition metal-catalyzed reactions, opening avenues for further molecular diversification.
Reactions Involving the Sulfonyl Fluoride Group:
While traditionally considered relatively inert to transition metal catalysis, recent studies have demonstrated that aryl sulfonyl fluorides can undergo cross-coupling reactions. mdpi.com Palladium- and nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl fluorosulfonates (a related class of compounds) with aryl boronic acids have been developed. acs.org More recently, it has been shown that the –SO₂F group itself can be activated for Suzuki-Miyaura coupling reactions catalyzed by palladium complexes with specific ligands. rsc.org This allows for the formation of new carbon-carbon bonds at the position of the sulfonyl fluoride. Such a transformation on this compound would provide a route to 3-aryl-imidazo[1,2-a]pyrimidines.
Reactions Involving the Imidazo[1,2-a]pyrimidine Unit:
The imidazo[1,2-a]pyrimidine core can also be a substrate for various transition metal-catalyzed C-H functionalization reactions. rsc.org These reactions allow for the introduction of new substituents at various positions on the heterocyclic ring system. For instance, palladium-catalyzed direct arylation at the C2, C5, C6, or C7 positions could be envisioned, depending on the reaction conditions and the directing group effects.
Table 3: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Reactant(s) | Potential Product |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ruphos | Arylboronic acid | 3-Aryl-imidazo[1,2-a]pyrimidine |
| C-H Arylation | Palladium complexes | Aryl halide | Aryl-substituted imidazo[1,2-a]pyrimidine |
| C-H Amination | Rhodium or Iridium complexes | Amine source | Amino-substituted imidazo[1,2-a]pyrimidine |
| C-H Alkylation | Various transition metals | Alkylating agent | Alkyl-substituted imidazo[1,2-a]pyrimidine |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 a Pyrimidine 3 Sulfonyl Fluoride Derivatives
Molecular Mechanisms of Action and Biological Target Engagement
Enzyme Inhibition and Modulatory Activities
The imidazo[1,2-a]pyrimidine (B1208166) scaffold and its analogs are recognized for their ability to interact with a variety of enzymes, demonstrating a range of inhibitory and modulatory activities.
Phosphoinositide 3-Kinase (PI3K) Inhibition Mechanisms
Derivatives of the imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) cores have been identified as inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. nih.govnih.govwaocp.org This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.gov For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors, with some compounds demonstrating potent antitumor effects by inhibiting the PI3K/Akt/mTOR pathway. nih.govwaocp.org Similarly, novel imidazo[1,2-a]pyrazines have been developed as PI3K inhibitors, highlighting the versatility of the imidazo-fused scaffold in targeting this key oncogenic kinase. nih.gov
Bruton's Tyrosine Kinase (Btk) Pathway Modulation
The imidazo-fused heterocyclic core is a key feature in several inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell receptor signaling. nih.gov Btk is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.gov Research has led to the discovery of potent and selective irreversible Btk inhibitors based on an imidazo[1,2-b]pyridazine (B131497) scaffold. nih.gov One such derivative, compound 22, exhibited a potent Btk inhibition with an IC50 of 1.3 nM and showed excellent selectivity across a wide panel of kinases. nih.gov The development of various imidazo-fused structures, including imidazo-pyrimidines and imidazo-pyrazines, continues to be an active area of research for both reversible and irreversible Btk inhibitors. mdpi.com
Cyclin-Dependent Kinase (CDK) and Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Interactions
Imidazo[1,2-a]pyridine and imidazo[1,2-c]pyrimidine (B1242154) derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2. nih.govnih.gov CDKs are key regulators of the cell cycle, and their inhibition is a therapeutic strategy for cancer. Studies on imidazo[1,2-c]pyrimidin-5(6H)-ones have demonstrated their ability to inhibit CDK2/cyclin E activity in the submicromolar range. nih.gov Additionally, certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway. This inhibition leads to the downregulation of Wnt target genes, including cyclin D1, which connects the scaffold's activity to the cell cycle machinery. nih.gov
DNA Topoisomerase Inhibition
Certain derivatives containing an imidazo-fused heterocyclic system have been shown to target DNA topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and other cellular processes. nih.govwikipedia.org Specifically, a series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines were identified as antibacterial agents that function as dual inhibitors of the ATPase domains of bacterial DNA gyrase and topoisomerase IV. nih.gov This indicates that the scaffold can be tailored to interact with the nucleotide-binding sites of these essential bacterial enzymes.
Cyclooxygenase (COX) Inhibition
The imidazo[1,2-a]pyridine scaffold, a close structural analog of imidazo[1,2-a]pyrimidine, has been extensively investigated for its potent and selective inhibition of cyclooxygenase-2 (COX-2). rjpbr.comnih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which mediate inflammation and pain. rjpbr.com Numerous studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives, often featuring a 4-(methylsulfonyl)phenyl group, that exhibit high potency (IC50 values in the nanomolar range) and selectivity for COX-2 over the COX-1 isoform. rjpbr.comnih.govnih.gov Molecular docking studies have shown that these compounds bind effectively within the COX-2 active site. rjpbr.com
Receptor Ligand Interactions and Allosteric Modulation (e.g., GABA-A Receptors)
Imidazo[1,2-a]pyrimidine derivatives are well-established as ligands for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netnih.gov The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can produce anxiolytic, sedative, and anticonvulsant effects. acs.orgnih.gov Research has focused on developing imidazo[1,2-a]pyrimidines as functionally selective agonists for the GABA-A α2 and α3 subtypes. acs.orgnih.gov This selectivity aims to achieve anxiolytic effects with minimal sedation, a common side effect associated with non-selective benzodiazepines. acs.org
Cellular Pathway Modulation (e.g., Apoptosis Induction, Angiogenesis Inhibition)
Currently, there is a lack of specific research data detailing the direct effects of imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride (B91410) on cellular pathways such as apoptosis induction or angiogenesis inhibition.
Antiviral Mechanisms (e.g., hACE2 and Spike Protein Interactions for SARS-CoV-2)
While research specifically on imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is limited, studies on related imidazo[1,2-a]pyrimidine derivatives suggest a potential antiviral mechanism, particularly against SARS-CoV-2. Computational studies have explored a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, which are key proteins for viral entry into human cells. bohrium.comnih.gov
Molecular docking simulations indicated that these derivatives could exhibit significant binding affinity to both hACE2 and the spike protein. bohrium.comnih.gov The top-scoring compound in one study demonstrated a binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. bohrium.comnih.gov These findings suggest that the imidazo[1,2-a]pyrimidine scaffold could serve as a basis for developing effective SARS-CoV-2 entry inhibitors. bohrium.com The antiviral potential of this class of compounds is also supported by their known activity against other viruses, such as HIV and hepatitis C. bohrium.com
Table 1: Binding Affinities of a Top-Scoring Imidazo[1,2-a]pyrimidine Derivative
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| hACE2 | -9.1 |
| SARS-CoV-2 Spike Protein | -7.3 |
Data from computational molecular docking studies. bohrium.comnih.gov
Covalent Binding Mechanisms with Protein Targets via Sulfonyl Fluoride Moiety
The presence of a sulfonyl fluoride (-SO₂F) group on the imidazo[1,2-a]pyrimidine scaffold is significant due to its nature as a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins. rsc.orgtandfonline.com This moiety is a key feature in the design of covalent inhibitors, which can offer advantages such as prolonged duration of action and high potency. rsc.org
Sulfonyl fluorides can react with a variety of amino acid side chains, including the hydroxyl group of serine and tyrosine, and the amine group of lysine (B10760008) and histidine. tandfonline.comrsc.org The reaction involves the nucleophilic attack of the amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated protein adduct. rsc.org
This covalent modification is often irreversible and can lead to the inactivation of target enzymes or the disruption of protein-protein interactions. rsc.org The specificity of this interaction is typically conferred by the non-covalent binding of the parent molecule (in this case, the imidazo[1,2-a]pyrimidine core) to a specific site on the protein, which then positions the sulfonyl fluoride "warhead" for covalent bond formation with a nearby nucleophilic residue. tandfonline.com While the specific protein targets of this compound have not been identified in the reviewed literature, the sulfonyl fluoride moiety provides a clear mechanism for covalent target engagement. rsc.orgtandfonline.com
Table 2: Potential Amino Acid Targets for Covalent Modification by Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group |
|---|---|
| Serine | Hydroxyl (-OH) |
| Tyrosine | Hydroxyl (-OH) |
| Lysine | Amine (-NH₂) |
| Histidine | Imidazole (B134444) Ring |
Computational Chemistry and Cheminformatics in Research on Imidazo 1,2 a Pyrimidine 3 Sulfonyl Fluoride
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used to understand the interactions between a ligand, such as an imidazo[1,2-a]pyrimidine (B1208166) derivative, and its biological target, typically a protein or enzyme. By simulating the binding process, researchers can estimate the binding affinity, which is often represented as a docking score in kcal/mol, and visualize the key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
In studies involving the imidazo[1,2-a]pyrimidine scaffold, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, a series of imidazo[1,2-a]pyrimidine Schiff base derivatives were evaluated as potential inhibitors of SARS-CoV-2 cell entry by targeting the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The docking results revealed significant binding affinities, with the top-scoring compound exhibiting a remarkable affinity of -9.1 kcal/mol for the ACE2 receptor and -7.3 kcal/mol for the spike protein. nih.govnih.gov These values were competitive with or superior to reference inhibitors, suggesting a strong potential for these compounds as viral entry inhibitors. nih.gov
Similarly, in the context of antifungal research, 3-benzoyl imidazo[1,2-a]pyrimidine derivatives were docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51) from various Candida species. mdpi.com The docking energies for these derivatives ranged from -6.11 to -9.43 kcal/mol, proving to be more favorable than those of established antifungal drugs like fluconazole (B54011) and ketoconazole. mdpi.com The analysis of the binding mode showed that the heterocyclic rings of the imidazo[1,2-a]pyrimidine core engaged in hydrophobic interactions with the heme group of the enzyme, a mechanism analogous to that of known azole antifungals. mdpi.com
These studies demonstrate that molecular docking is a powerful tool for rationalizing the structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives and guiding the design of more potent inhibitors.
Table 1: Molecular Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 (SARS-CoV-2) | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base | Spike Protein (SARS-CoV-2) | -7.3 | nih.gov |
| 3-Benzoyl imidazo[1,2-a]pyrimidine | CYP51 (C. krusei) | -9.43 | mdpi.com |
| 3-Benzoyl imidazo[1,2-a]pyrimidine | CYP51 (C. albicans) | -8.52 | mdpi.com |
| 2-(Aryl)imidazo[1,2-a]pyrimidine | S. aureus TyrRS | -8.5 | mdpi.com |
| 2-(Aryl)imidazo[1,2-a]pyrimidine | E. coli DNA gyrase | -9.0 | mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov In medicinal chemistry, DFT calculations are employed to determine optimized molecular geometries and to compute various electronic properties that govern the reactivity and stability of a molecule. nih.govnih.gov
For imidazo[1,2-a]pyrimidine derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov
Studies on imidazo[1,2-a]pyrimidine-Schiff base derivatives have utilized DFT to calculate these quantum chemical descriptors. nih.gov The HOMO-LUMO energy gap, along with other parameters like chemical hardness (η) and softness (S), provides a comprehensive understanding of the molecule's chemical behavior, which is crucial for predicting its interaction with biological targets. nih.govresearchgate.net For example, a lower energy gap can indicate higher biological activity due to the molecule's increased propensity to participate in chemical reactions. nih.gov
Table 2: Quantum Chemical Parameters Calculated by DFT for an Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Description | Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.21 | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.14 | nih.gov |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.07 | nih.gov |
| η (Hardness) | Global Hardness | 2.03 | nih.gov |
| S (Softness) | Global Softness | 0.24 | nih.gov |
| µ (Potential) | Chemical Potential | -4.17 | nih.gov |
| ω (Index) | Electrophilicity Index | 4.29 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical, electronic, or steric properties) and the experimentally observed activity.
In the context of imidazo[1,2-a]pyrimidine and related scaffolds, QSAR studies are valuable for predicting the activity of newly designed compounds and for understanding which structural features are most important for their biological function. For instance, 3D-QSAR models have been developed for tetrahydroimidazo[1,2-a]pyrimidine derivatives to correlate their antimicrobial activity against various pathogens. These models have revealed that both steric and electronic parameters significantly influence the antimicrobial potential of these compounds. The insights gained from such QSAR models can guide the synthesis of new derivatives with enhanced potency. While specific QSAR models for imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride (B91410) are not detailed in the available literature, the methodology is broadly applicable to this class of compounds for optimizing their desired biological activities.
Molecular Dynamics Simulations for Binding Conformations and Stability
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. irbbarcelona.org In drug discovery, MD simulations are used to analyze the stability of ligand-protein complexes predicted by molecular docking and to observe the dynamic behavior of the ligand in the binding pocket. irbbarcelona.orgresearchgate.net This provides a more realistic view of the binding event than the static picture offered by docking.
For imidazo[1,2-a]pyrimidine derivatives, MD simulations have been used to validate the stability of their complexes with biological targets. For example, simulations of novel imidazole[1,2-α]pyrimidine derivatives targeting Influenza A virus were conducted to calculate binding free energy and assess stability. researchgate.net The analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time helps confirm that the ligand remains stably bound in the active site. Such simulations can provide a theoretical basis for the further development of candidate compounds into effective inhibitors. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-likeness Prediction for Lead Optimization
In the drug discovery process, it is crucial that a compound not only has high potency but also possesses favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.comnih.gov In silico tools are widely used to predict these properties from the molecular structure, allowing for the early identification of candidates with poor drug-like characteristics. idaampublications.inresearchgate.net
For various series of imidazo[1,2-a]pyrimidine derivatives, ADME and drug-likeness predictions have been performed using online servers like SwissADME. mdpi.comidaampublications.in These tools calculate a range of physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are then used to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, Veber's rules, and Egan's rules. mdpi.com
Studies on imidazo[1,2-a]pyrimidine derivatives intended as antimicrobial or antiviral agents have shown that many of these compounds exhibit promising drug-like characteristics, with good predicted oral bioavailability and favorable pharmacokinetic profiles. nih.govmdpi.com For example, predictions for potential anti-TB agents based on the imidazo[1,2-a]pyridine (B132010) scaffold showed zero violations of Lipinski's rules, high gastrointestinal absorption, and were predicted to be non-toxic. nih.gov Such in silico screening is vital for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing. idaampublications.in
Table 3: Predicted ADME and Drug-Likeness Properties for an Imidazo[1,2-a]pyrimidine Derivative
| Property | Predicted Value/Status | Guideline/Rule | Reference |
|---|---|---|---|
| Molecular Weight | 453.5 g/mol | < 500 (Lipinski) | nih.gov |
| LogP (Consensus) | 4.67 | ≤ 5 (Lipinski) | nih.gov |
| H-bond Donors | 1 | ≤ 5 (Lipinski) | nih.gov |
| H-bond Acceptors | 6 | ≤ 10 (Lipinski) | nih.gov |
| TPSA | 91.56 Ų | < 140 Ų (Veber) | nih.gov |
| GI Absorption | High | - | nih.gov |
| BBB Permeant | No | - | nih.gov |
| Lipinski Violations | 0 | - | nih.gov |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule in three-dimensional space. nih.gov The MEP map uses a color code to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net
MEP analysis is a valuable descriptor for understanding the relationship between molecular structure and biological activity, as it helps identify sites for hydrogen bonding and other non-covalent interactions. nih.gov For imidazo[1,2-a]pyrimidine derivatives, MEP surfaces are determined using the results of DFT calculations. nih.govnih.gov The analysis of these surfaces provides insights into the reactive sites of the molecule. For instance, in studies of imidazo[1,2-c]pyrimidine (B1242154) azo-dyes, MEP maps were used to predict the reactive sites for nucleophilic and electrophilic attacks, which is crucial for understanding their chemical behavior and interactions with biological systems. researchgate.net This information is instrumental in explaining the observed binding modes in protein-ligand complexes and in designing molecules with improved interaction profiles. nih.gov
Advanced Applications and Emerging Research Directions
Development as Covalent Chemical Probes for Target Validation in Chemical Biology
The sulfonyl fluoride (B91410) moiety is an ideal "warhead" for covalent chemical probes due to its unique reactivity profile. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balance of stability and reactivity, remaining inert in aqueous environments until they encounter a proximal nucleophilic residue within a biological target. sigmaaldrich.comenamine.net This characteristic allows them to act as highly selective tools for target validation, a critical step in drug discovery.
The imidazo[1,2-a]pyrimidine (B1208166) scaffold serves as a versatile backbone for directing this covalent interaction. By modifying the scaffold, researchers can design probes that bind non-covalently to a specific protein's active site or an allosteric pocket. rsc.org Once the probe is correctly positioned, the sulfonyl fluoride group can form a stable, covalent sulfonic ester bond with nucleophilic amino acid residues like serine, tyrosine, or histidine. enamine.netnih.gov This irreversible inhibition allows for the definitive identification and validation of drug targets. For instance, sulfonyl fluoride probes have been successfully developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, advancing the discovery of molecular glue modulators. rsc.org The success of imidazo[1,2-a]pyridine (B132010) derivatives as scaffolds for targeted covalent inhibitors in cancer research further underscores the potential of the related pyrimidine (B1678525) core in this application. rsc.org
Table 1: Characteristics of Sulfonyl Fluorides as Covalent Probes
| Feature | Description | Relevance to Target Validation |
|---|---|---|
| Balanced Reactivity | Stable in aqueous buffers but reactive towards proximal nucleophiles in a protein binding pocket. sigmaaldrich.comenamine.net | Minimizes off-target reactions, ensuring high selectivity for the intended protein. |
| Covalent Bond Formation | Forms a stable sulfonic ester or sulfonamide linkage with nucleophilic amino acid residues. enamine.net | Enables irreversible target labeling for biochemical assays, proteomics, and structural studies. |
| Scaffold Versatility | The imidazo[1,2-a]pyrimidine core can be functionalized to achieve specific target affinity. rsc.orgrsc.org | Allows for the creation of tailored probes for a wide range of biological targets. |
| Resistance to Reduction | The S-F bond is resistant to reduction, unlike other sulfonyl halides. sigmaaldrich.com | Provides stability in the cellular reducing environment. |
Integration into Fluorescent Probes and Bioimaging Agents based on Optoelectronic Properties
The imidazo[1,2-a]pyridine and pyrimidine heterocyclic systems are well-known for their intrinsic fluorescent properties, making them attractive core structures for bioimaging agents. nih.govmdpi.com These scaffolds often exhibit desirable photophysical characteristics, including large Stokes shifts, which is the separation between the absorption and emission maxima. A large Stokes shift is beneficial for bioimaging as it minimizes self-quenching and reduces background interference, leading to improved signal-to-noise ratios. mdpi.com
Researchers have demonstrated that substitutions on the imidazo[1,2-a]pyridine and pyrimidine rings can significantly modulate their optoelectronic properties. nih.govresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can alter the absorption and emission wavelengths and the fluorescence quantum yield. researchgate.net Imidazo[1,2-a]pyrimidine derivatives have been shown to fluoresce more intensely and at longer wavelengths (a bathochromic shift of ~60 nm) compared to their analogous pyridine (B92270) counterparts. nih.gov This inherent fluorescence can be harnessed by integrating the imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride moiety into larger molecular constructs designed for specific bioimaging applications. Such probes could be used to visualize the cellular localization of a target protein, with the sulfonyl fluoride group providing the covalent tether and the imidazo[1,2-a]pyrimidine core acting as the fluorescent reporter. The development of imidazo[1,2-a]pyridine-functionalized dyes for detecting metal ions like Hg²⁺ in living cells highlights the scaffold's utility in cellular imaging. rsc.org
Table 2: Photophysical Properties of Related Imidazo-Fused Heterocycles
| Compound Family | Key Photophysical Property | Application in Bioimaging |
|---|---|---|
| Imidazo[1,2-a]pyridines | Large Stokes shifts, tunable emission. researchgate.net | Development of probes for metal ions and cellular environments. rsc.org |
| Imidazo[1,2-a]pyrimidines | Higher fluorescence intensity than pyridine analogs. nih.gov | Potential for brighter fluorescent labels and sensors. |
| Push-pull Pyrimidines | Aggregation-induced emission. mdpi.com | Imaging of specific organelles like lipid droplets. mdpi.com |
SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry and its Relevance to Imidazo[1,2-a]pyrimidine-3-sulfonyl Fluorides
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, a class of reactions known for their reliability, high yields, and mild reaction conditions. nih.govuva.nl SuFEx involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically an amine or a phenol, to form a stable sulfonamide or sulfate (B86663) ester linkage, respectively. sigmaaldrich.comnih.gov This "connective" chemistry is highly versatile and finds broad utility in materials science, chemical biology, and drug development. sigmaaldrich.com
This compound is an exemplary building block for SuFEx chemistry. The key advantages of using sulfonyl fluorides like this compound in SuFEx reactions include:
High Stability: The S-F bond is thermodynamically stable and resistant to hydrolysis and reduction, allowing the compound to be used in a wide range of conditions, including aqueous environments. sigmaaldrich.com
Chemoselective Reactivity: Sulfonyl fluorides react cleanly and exclusively at the sulfur center with nucleophiles, avoiding the side reactions often seen with more reactive sulfonyl chlorides. sigmaaldrich.com
Bio-orthogonality: The reaction is bio-orthogonal, meaning it does not interfere with native biological processes, making it suitable for modifying biomolecules in complex biological systems.
The imidazo[1,2-a]pyrimidine core provides a functional handle that can be pre-installed into a molecule of interest. The attached sulfonyl fluoride group then serves as a reactive hub, ready to "click" with another molecule containing a suitable nucleophile. This modular approach, facilitated by platforms like flow chemistry for safe handling of reagents, simplifies the synthesis of complex molecules and allows for the rapid generation of compound libraries for screening purposes. uva.nl
Exploration in New Therapeutic Areas Based on Molecular Mechanisms and Target Identification
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov The combination of this proven heterocyclic core with a covalent-acting sulfonyl fluoride warhead opens up new avenues for therapeutic intervention, particularly against challenging drug targets.
Chemogenomic studies have revealed that even subtle changes to the imidazo[1,2-a]pyridine and -pyrimidine core can dramatically alter their intracellular targets and mechanisms of action. nih.gov For example, one study showed that an imidazo[1,2-a]pyridine derivative disrupted mitochondrial function, while a closely related imidazo[1,2-a]pyrimidine acted as a DNA-damaging agent. nih.gov This highlights the scaffold's tunability in directing biological activity.
In the context of cancer, many kinase inhibitors suffer from resistance mutations. A covalent inhibitor based on an this compound backbone could overcome such resistance by forming an irreversible bond with the target kinase. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT kinase, showing efficacy against imatinib-resistant tumor cells. nih.gov The sulfonyl fluoride moiety provides a mechanism to achieve permanent target engagement, potentially leading to more durable therapeutic responses. This strategy is being explored for a range of targets where covalent modification offers a distinct advantage, moving beyond traditional enzyme inhibition to modulate protein-protein interactions or target proteins lacking deep active sites.
Analytical Methodologies for Characterization and Quantification in Chemical Research
Spectroscopic Techniques (NMR, MS, IR, UV-Vis) for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of imidazo[1,2-a]pyrimidine (B1208166) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. The ¹H NMR spectra of imidazo[1,2-a]pyrimidine derivatives typically show characteristic signals for the protons on the fused ring system. For instance, the heterocyclic core presents a distinct pattern, often with a singlet and multiple doublet of doublets in the aromatic region, which allows for the confirmation of the imidazo[1,2-a]pyrimidine framework. nih.gov Chemical shifts and coupling constants provide detailed information about the substitution pattern on the ring.
Interactive Data Table: Representative ¹H NMR Spectral Data for Substituted Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| 2-(p-tolyl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 9.48 (dd, J = 6.9, 1.7 Hz, 1H), 9.13–7.37 (m, 7H), 2.74–2.55 (m, 3H) mdpi.com |
| 2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 9.09–8.73 (m, 1H), 8.12–7.00 (m, 7H), 4.02 (s, 3H) mdpi.com |
| 2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 9.25 (dd, J = 6.8, 1.9 Hz, 1H), 8.96–7.46 (m, 10H) mdpi.com |
| (E)-N-((1H-pyrrol-2-yl)methylene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | CDCl₃ | 9.25 (s, 1H), 8.75 (dd, J = 6.8, 2.0 Hz, 1H), 8.59 (dd, J = 4.1, 2.0 Hz, 1H), 8.25 (dd, J = 7.9, 1.5 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.88 (dd, J = 7.0, 1.6 Hz, 2H), 7.74 – 7.65 (m, 1H), 7.57 (ddd, J = 8.4, 7.4, 1.5 Hz, 1H), 7.47 (dd, J = 7.6, 7.0 Hz, 2H), 7.40 (tt, J = 7.6, 1.6 Hz, 1H), 6.98 (dd, J = 6.8, 4.1 Hz, 1H) nih.gov |
¹³C NMR spectroscopy complements the proton data, with characteristic chemical shifts for the carbon atoms of the heterocyclic core and any substituents. The positions of these signals are indicative of the electronic environment of each carbon atom. nih.govmdpi.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of imidazo[1,2-a]pyrimidine derivatives. Techniques such as Electrospray Ionization (ESI) are commonly used to generate protonated molecular ions [M+H]⁺, which confirm the molecular mass of the synthesized compounds. nih.govmdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For imidazo[1,2-a]pyrimidine derivatives, characteristic absorption bands can be observed for C-H, C=C, and C-N stretching and bending vibrations within the heterocyclic system. The presence of specific substituents will give rise to additional characteristic peaks, for example, a C=O stretching band for a ketone or an N-H stretching band for an amine. nih.govnih.gov For instance, in a series of imine-bearing imidazo[1,2-a]pyrimidines, the characteristic imine group (C=N) vibration was observed in the range of 1626–1617 cm⁻¹. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Imidazo[1,2-a]pyrimidine derivatives typically exhibit absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic system. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic core.
Chromatographic Separation Methods (HPLC, GC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for the purification of imidazo[1,2-a]pyrimidine derivatives and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, purification, and purity assessment of imidazo[1,2-a]pyrimidine compounds. nih.govacs.org Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), is particularly effective for analyzing reaction mixtures and confirming the identity of products. nih.govnih.gov The purity of synthesized compounds is often confirmed to be greater than 98% by HPLC analysis. acs.org
Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile and thermally stable imidazo[1,2-a]pyrimidine derivatives. This technique is useful for both qualitative and quantitative analysis. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride (B91410) is available, the crystal structure of the related imidazo[1,2-a]pyridine (B132010) derivative has been reported. researchgate.net Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's properties and its interactions in a biological context. Theoretical calculations on some imidazo[1,2-a]pyrimidine derivatives have also been compared with X-ray analysis data to understand their tautomeric forms in the crystalline state.
Electrochemical Studies of Redox Properties
Electrochemical methods can be employed to investigate the redox properties of imidazo[1,2-a]pyrimidine derivatives. Techniques such as cyclic voltammetry can provide information on the oxidation and reduction potentials of these compounds. Such studies are relevant for understanding their electronic properties and potential applications in materials science or as probes in biological systems. For instance, some imidazo[1,2-a]pyrimidine derivatives have been investigated for their corrosion inhibition properties using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization curves. frontiersin.org Additionally, imidazo[1,2-a]pyrimidines have been used as additives in electrochemical copper plating processes. nih.gov
Q & A
Q. Table 1. Comparison of Synthetic Approaches for Imidazo[1,2-a]pyrimidine Derivatives
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | ZnCl₂, toluene, 110°C, 12h | 75 | 95 | |
| Sulfonylation | ClSO₂F, DCM, −10°C, 2h | 68 | 90 | |
| Purification | Silica gel chromatography | – | 99 |
Q. Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)
| Proton Position | Calculated (DFT) | Experimental | Deviation |
|---|---|---|---|
| C2-H | 8.2 | 8.4 | +0.2 |
| C5-H | 7.8 | 7.6 | −0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
